

# A Comparative Crystallographic Analysis of Ethyl Dichloroquinoline-3-Carboxylate Derivatives

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## Compound of Interest

Compound Name: Ethyl 4,6-dichloroquinoline-3-carboxylate

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For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the X-ray crystallographic data of ethyl dichloroquinoline-3-carboxylate derivatives. While the specific crystal structure for **ethyl 4,6-dichloroquinoline-3-carboxylate** is not publicly available, this guide leverages data from its isomers and other related derivatives to provide valuable structural insights. The information presented is crucial for understanding the solid-state conformation and intermolecular interactions that can influence the physicochemical properties and biological activities of this class of compounds.

## Comparative Crystallographic Data

The solid-state architecture of quinoline derivatives is pivotal in drug design and material science. Although the crystal structure of **ethyl 4,6-dichloroquinoline-3-carboxylate** remains undetermined, analysis of its isomer, ethyl 2,4-dichloroquinoline-3-carboxylate, and other related structures provides a foundational understanding. The following table summarizes key crystallographic parameters from published studies on similar compounds, offering a basis for structural comparison.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	$\beta$ (°)	Volume (Å <sup>3</sup> )	Z
Ethyl 2,4-dichloroquinoline-3-carboxylate[1][2]	$C_{12}H_9Cl_2NO_2$	Monoclinic	P2 <sub>1</sub> /c	8.5860 (4)	19.908 2(11)	7.1304 (4)	100.26 2(1)	1199.3 2(11)	4
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate[3]	$C_{18}H_{14}ClNO_3$	Monoclinic	P2 <sub>1</sub> /c	10.176 (1)	15.629 (2)	11.282 (1)	115.46 3(1)	1619.9 (3)	4

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Ethyl									
8-									
chloro-									
4-oxo-									
1,4-									
dihydr	C <sub>12</sub> H <sub>10</sub>	Triclini		9.328(	11.043	12.350	70.57(	1137.8	
oquino	ClNO <sub>3</sub>	c	P1	5)	(2)	(4)	3)	(7)	4
line-3-									
carbox									
ylate[4									
]									

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## Experimental Protocols

The methodologies employed in the synthesis and crystallographic analysis of these compounds are crucial for reproducibility and further research. Below are detailed protocols extracted from the available literature.

### Synthesis and Crystallization of Ethyl 2,4-dichloroquinoline-3-carboxylate[1]

- Synthesis: Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (2.15 mmol) and benzyltriethylammonium chloride (1.96 g) were placed in a 100 mL round-bottom flask with 15 mL of acetonitrile.
- Phosphoryl chloride (0.88 mL, 9.46 mmol) was added dropwise while stirring.
- The mixture was stirred at 40°C for 30 minutes and then refluxed for 1 hour.
- The solvent was evaporated, and 15 mL of cold water was added and stirred for 1 hour to precipitate the product.
- The precipitate, a mixture of ethyl 2,4-dichloroquinoline-3-carboxylate and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, was collected.
- Crystallization: 15 mg of the crude ethyl 2,4-dichloroquinoline-3-carboxylate was dissolved in 0.5 mL of an ethanol-diethyl ether (1:1, v/v) solution. The solution was left to stand at room

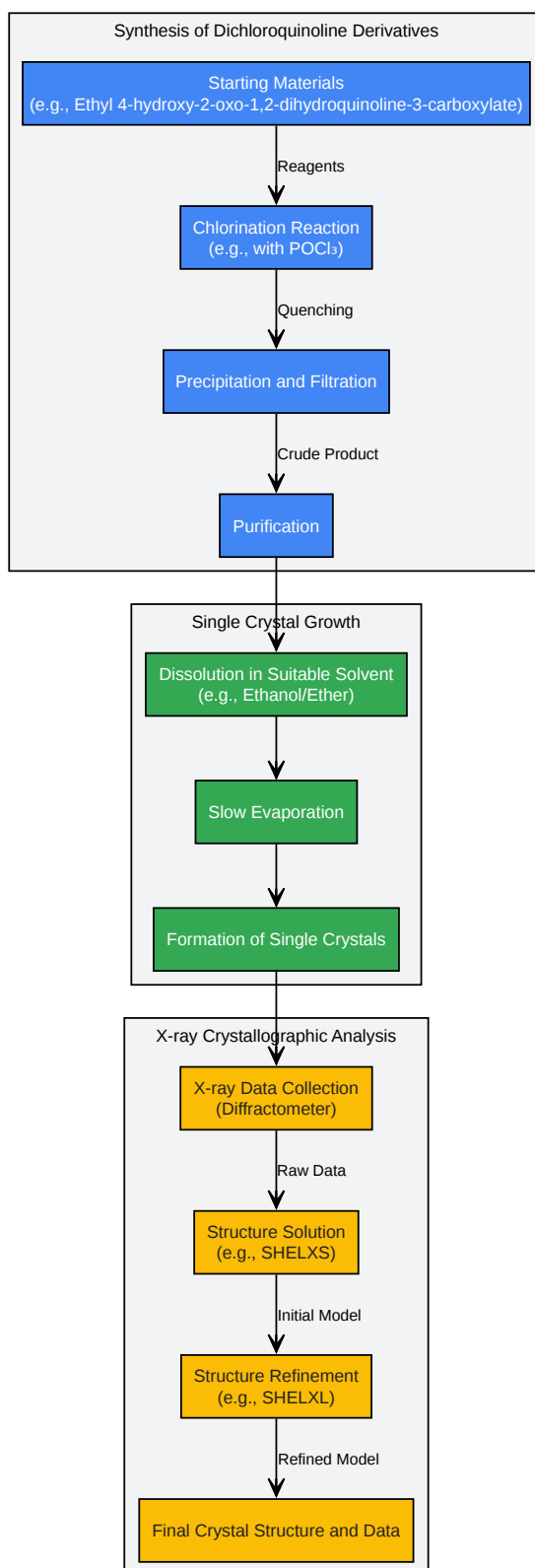
temperature for 7 days, after which the formed crystals were filtered.

## X-ray Data Collection and Structure Refinement[1]

- **Data Collection:** A Bruker APEXII CCD area-detector diffractometer was used for data collection with Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ). A total of 6785 reflections were measured, resulting in 2197 independent reflections.
- **Structure Refinement:** The structure was refined using SHELXL software. The final R-factor was 0.035 for reflections with  $I > 2\sigma(I)$ . Hydrogen atoms were positioned geometrically and refined using a riding model.

## Visualizing the Workflow

To better illustrate the process from synthesis to structural analysis, the following diagrams outline the key steps.



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Caption: Experimental workflow for the synthesis and crystallographic analysis of quinoline derivatives.

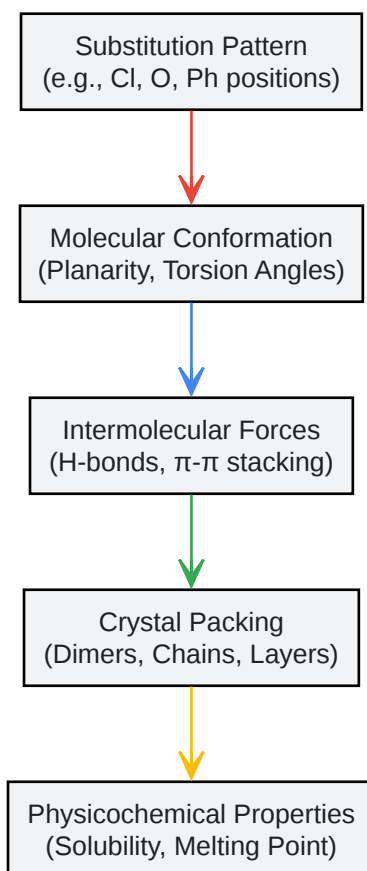
## Structural Insights and Comparison

The crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate reveals that the quinoline ring system is nearly planar.<sup>[1][2]</sup> The dihedral angle between the mean planes of the quinoline and carboxylate groups is 87.06 (19)°. <sup>[1][2]</sup> In the crystal, molecules are linked by weak C—H···O hydrogen bonds, forming chains along the c-axis direction.<sup>[1][2]</sup>

In comparison, the structure of ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate also features a nearly planar dihydroquinolin-2-one ring system.<sup>[3]</sup> However, the carboxylate plane and the phenyl group are significantly twisted away from the ring system.<sup>[3]</sup> In this case, intermolecular interactions are dominated by N—H···O hydrogen bonds, which form dimers.<sup>[3]</sup>

The asymmetric unit of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate contains two independent molecules, with the quinoline ring systems of these molecules being non-planar to each other.<sup>[4]</sup> The crystal packing is characterized by N—H···O hydrogen bonds that create supramolecular layers.<sup>[4]</sup>

These comparisons highlight how different substitution patterns on the quinoline core influence not only the molecular conformation but also the nature of the intermolecular interactions, which in turn dictates the crystal packing.



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Caption: Relationship between chemical structure and solid-state properties in quinoline derivatives.

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